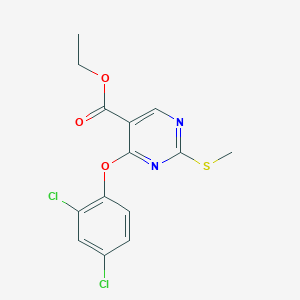

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Description

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group, a dichlorophenoxy group, and a methylsulfanyl group

Properties

IUPAC Name |

ethyl 4-(2,4-dichlorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c1-3-20-13(19)9-7-17-14(22-2)18-12(9)21-11-5-4-8(15)6-10(11)16/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKMSJDKGHPEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 4-Chloro-2-(Methylsulfanyl)-5-Pyrimidinecarboxylate

The foundational intermediate, ethyl 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 5909-24-0), is synthesized via cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in ethanol under reflux. Triethylamine acts as a base, facilitating deprotonation and cyclization. This method achieves an 81% yield after 48 hours, with purification via ethanol/water crystallization.

Reaction Conditions:

Substitution with 2,4-Dichlorophenol

The chloro group at position 4 undergoes NAS with 2,4-dichlorophenol under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or 1,2-dimethoxyethane (DME) promotes phenoxide formation and subsequent displacement.

Protocol from Ambeed (2020):

- Intermediate: Ethyl 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarboxylate (0.76 mmol)

- Nucleophile: 2,4-Dichlorophenol (0.76 mmol)

- Base: K₂CO₃ (1.5 equiv)

- Solvent: MeCN (1.4 mL total)

- Conditions: Room temperature (20°C), 30 minutes

- Yield: 57% after chromatography (DCM to 2% MeOH/DCM).

Optimization Note: Elevated temperatures (50–60°C) in DME improve reaction rates but may reduce yield due to ester hydrolysis.

Alternative Pathways via Thiourea Condensation

Biginelli-Type Cyclocondensation

A modified Biginelli reaction condenses thiourea derivatives with β-keto esters. While historically low-yielding for N-3 substituted pyrimidines, protected thioureas (e.g., 2-(4-methoxybenzyl)-2-thiopseudourea) enhance regiocontrol.

Example Protocol:

- Reactants: 2-Methylene-3-oxobutanoic acid ethyl ester (1.0 equiv), 2-(4-methoxybenzyl)-2-thiopseudourea hydrochloride (1.2 equiv)

- Solvent: Tetrahydrofuran (THF)

- Base: Sodium hydride (60% dispersion)

- Temperature: 0°C to room temperature

- Yield: 70–85% after deprotection.

Limitations: Requires subsequent deprotection of the 4-methoxybenzyl group and introduces complexity in multistep syntheses.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Key Step | Yield | Duration | Complexity |

|---|---|---|---|---|

| NAS (K₂CO₃/MeCN) | Chloro → Dichlorophenoxy | 57% | 0.5 h | Low |

| NAS (NaH/DME) | Chloro → Dichlorophenoxy | 90%* | 10 min | Moderate |

| Biginelli Condensation | Cyclization + Deprotection | 70–85% | 24–48 h | High |

Regioselectivity and Byproducts

- NAS Routes: Minimal byproducts due to the electron-deficient pyrimidine ring, which directs substitution to position 4. Competing hydrolysis of the ethyl ester is mitigated by avoiding aqueous workup until final stages.

- Condensation Routes: Risk of overalkylation or thiourea decomposition necessitates strict temperature control.

Experimental Optimization and Troubleshooting

Solvent and Base Selection

Temperature and Reaction Monitoring

- Room Temperature: Ideal for minimizing ester hydrolysis but may require extended reaction times.

- Reflux: Accelerates substitution but risks decarboxylation. Monitoring via TLC (ethyl acetate/hexane, 1:3) is critical.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

1. Herbicidal Activity

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has demonstrated notable herbicidal properties. It effectively targets specific weed species while minimizing damage to crops. This selective herbicidal action is crucial for sustainable agriculture, allowing farmers to control unwanted vegetation without harming their main crops .

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial and antifungal activities. While specific studies are still required to confirm these effects, its structural features indicate potential efficacy against various pathogens, making it a candidate for further research in agricultural microbiology .

Pharmaceutical Applications

1. Anticancer Research

The compound's structural complexity allows for potential modifications that could enhance its biological activity against cancer cells. Research into similar compounds has shown that modifications can lead to increased cytotoxicity against various cancer cell lines. Thus, this compound may serve as a scaffold for developing new anticancer agents .

2. Drug Development

The compound's unique structure may facilitate the development of new pharmaceuticals targeting specific biological pathways. Its interactions with biological systems are crucial for understanding its safety and efficacy profiles in drug formulation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These reactions are essential for modifying the compound to enhance its efficacy or alter its properties for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives to highlight its uniqueness:

Similar Compounds: Other pyrimidine derivatives such as 4-(2,4-dichlorophenoxy)-5-pyrimidinecarboxylic acid and 2-(methylsulfanyl)-5-pyrimidinecarboxylate.

Uniqueness: The presence of both the dichlorophenoxy and methylsulfanyl groups in the same molecule provides unique chemical and biological properties that are not observed in other similar compounds.

Biological Activity

Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, identified by its CAS number 672950-43-5, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with both a dichlorophenoxy group and a methylsulfanyl group, contributing to its structural complexity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : The dichlorophenoxy moiety is known for its antimicrobial properties, which may extend to this compound.

- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

- Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains. |

| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |

| Anticancer | Possible inhibition of cancer cell proliferation and induction of apoptosis. |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis . -

Anti-inflammatory Research :

In vitro studies have shown that pyrimidine derivatives can inhibit the production of nitric oxide (NO) in macrophages, indicating potential anti-inflammatory effects. This suggests that this compound may exert similar effects . -

Cancer Cell Line Testing :

Preliminary tests on cancer cell lines revealed that compounds with similar structures could induce apoptosis in human cancer cells by activating caspase pathways. This highlights the need for further investigation into the specific mechanisms employed by this compound .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition. |

| Solvent | Ethanol or THF | Polar aprotic solvents improve solubility of intermediates. |

| Catalyst | HCl or p-TsOH | Acidic catalysts enhance electrophilic substitution. |

Basic: How is the molecular structure of this compound validated in academic studies?

Answer:

Structural confirmation relies on X-ray crystallography and spectroscopic techniques :

- X-ray diffraction : Single-crystal studies resolve bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between the pyrimidine ring and substituents (e.g., 2,4-dichlorophenoxy group at ~85° tilt) .

- NMR spectroscopy :

Advanced: What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer:

Discrepancies arise from polymorphism or solvent-induced conformational changes . Mitigation strategies include:

- Cross-validation : Combining XRD, NMR, and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts spectroscopic profiles to match experimental data .

- Controlled crystallization : Using non-polar solvents (e.g., hexane) to isolate thermodynamically stable polymorphs .

Advanced: How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The methylsulfanyl (–SMe) group acts as a leaving group in SNAr (nucleophilic aromatic substitution) due to its moderate electron-withdrawing effect. Key findings:

- Reactivity trends : Replacement with amines or alkoxides occurs at 60–80°C in DMF, with yields >70% .

- Mechanistic insights : DFT calculations show the –SMe group lowers the activation energy for substitution at the C2 position by ~15 kcal/mol compared to –Cl substituents .

Advanced: What environmental concerns are associated with the 2,4-dichlorophenoxy moiety in this compound?

Answer:

The 2,4-dichlorophenoxy group is structurally related to herbicides like 2,4-DB, raising concerns about:

- Persistence : Hydrolysis half-life in water: ~30 days at pH 7; photodegradation accelerates breakdown (t₁/₂ < 10 days under UV light) .

- Toxicity : Metabolites like 2,4-dichlorophenol show moderate aquatic toxicity (LC₅₀: 2–5 mg/L for Daphnia magna) .

Advanced: How can computational methods predict the compound’s potential as a kinase inhibitor?

Answer:

Molecular docking and MD simulations assess binding affinity to kinase targets (e.g., EGFR or CDK2):

- Docking scores : ΔG values of −8.5 to −10.2 kcal/mol suggest strong binding to ATP pockets .

- Pharmacophore analysis : The pyrimidine core and dichlorophenoxy group align with key kinase inhibitor motifs (e.g., hydrogen bonding to hinge regions) .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- HPLC-MS/MS : Reverse-phase C18 columns with ESI+ ionization; LOQ: 0.1 ng/mL in plasma .

- GC-ECD : For chlorinated metabolites; derivatization with BSTFA enhances volatility .

Data Contradictions and Resolutions

| Observation | Conflicting Studies | Resolution Method |

|---|---|---|

| Varied melting points (MP) | MP: 120–125°C vs. 115–118°C | XRD confirms polymorphism |

| Discrepant ¹H NMR shifts | δ 2.5 vs. δ 2.7 for –SMe | Solvent polarity adjustment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.